Superior Biochemical Potency: Shp2-IN-20 vs. First-Generation Inhibitor SHP099
Shp2-IN-20 exhibits a 24-fold improvement in biochemical inhibitory potency against SHP2 compared to the first-generation allosteric inhibitor SHP099. This significant gain in potency allows for the use of lower compound concentrations in cellular assays, potentially reducing off-target effects associated with higher doses . The quantified difference is derived from direct comparison of reported IC50 values obtained under comparable biochemical assay conditions .
| Evidence Dimension | Biochemical Inhibition of SHP2 (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | SHP099: 71 nM |
| Quantified Difference | Shp2-IN-20 is 23.7-fold more potent |
| Conditions | Cell-free biochemical assay using recombinant SHP2 protein |
Why This Matters
This substantial potency advantage ensures that Shp2-IN-20 can achieve near-complete target inhibition in cellular models at concentrations where SHP099 would be only partially effective, making it a superior tool compound for establishing robust SHP2 dependency in glioblastoma research.
